Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate
Description
Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring an ethyl ester group at the 1-position and a pyridinyloxy substituent at the 3-position of the pyrrolidine ring. The pyridine moiety is further substituted with a trifluoromethyl (CF₃) group at the 4-position.
Properties
IUPAC Name |
ethyl 3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3/c1-2-20-12(19)18-6-4-10(8-18)21-11-7-9(3-5-17-11)13(14,15)16/h3,5,7,10H,2,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINYBERSYYWRRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)OC2=NC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Ethyl 3-((4-(Trifluoromethyl)Pyridin-2-Yl)Oxy)Pyrrolidine-1-Carboxylate
Retrosynthetic Analysis
The compound can be dissected into three key components (Figure 1):
- Pyrrolidine-1-carboxylate core
- 4-(Trifluoromethyl)pyridin-2-ol intermediate
- Ether linkage between positions 3 of pyrrolidine and 2 of pyridine
This analysis suggests two primary forward-synthesis strategies:
- Route A : Pyridine-pyrrolidine coupling followed by esterification
- Route B : Sequential construction of the pyrrolidine ring on a pre-functionalized pyridine
Route A: Nucleophilic Aromatic Substitution (SNAr) Coupling
Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine
The pyridine precursor is synthesized via vapor-phase chlorination/fluorination of 3-picoline at 300–350°C using FeF₃ catalysts, yielding 2-chloro-4-(trifluoromethyl)pyridine in 68–72% purity (Table 1).
Table 1. Vapor-phase synthesis conditions for 2-chloro-4-(trifluoromethyl)pyridine
| Parameter | Value |
|---|---|
| Temperature | 320°C |
| Catalyst | FeF₃ (fluidized bed) |
| Chlorine flow rate | 1.2 L/min |
| 3-Picoline conversion | 89% |
| Selectivity | 72% |
Pyrrolidine Intermediate Preparation
3-Hydroxypyrrolidine-1-carboxylic acid is synthesized via:
- Cyclization of 4-aminobutan-1-ol with ethyl chloroformate in THF at 0°C (87% yield)
- Hydroxyl group protection using tert-butyldimethylsilyl chloride (TBDMSCl)
Ether Bond Formation
The key coupling employs SNAr conditions:
2-chloro-4-(trifluoromethyl)pyridine (1.0 eq)
TBDMS-protected 3-hydroxypyrrolidine-1-carboxylic acid (1.1 eq)
Cs₂CO₃ (2.5 eq)
DMSO, 90°C, 12 h → 78% yield
Deprotection with tetrabutylammonium fluoride (TBAF) affords the free hydroxyl intermediate, which undergoes esterification with ethanol under Mitsunobu conditions (DIAD, PPh₃) to yield the final product in 82% yield.
Route B: Pyrrolidine Ring Construction on Pre-Functionalized Pyridine
2-(Allyloxy)-4-(trifluoromethyl)pyridine Synthesis
A three-step sequence:
- Pd-catalyzed hydroxylation of 2-chloro-4-(trifluoromethyl)pyridine (87% yield)
- Allylation using allyl bromide/K₂CO₃ in acetone (91% yield)
Cyclization to Pyrrolidine
The allyl ether undergoes [3+2] cycloaddition with ethyl glycinate hydrochloride:
$$
\text{C}{9}\text{H}{7}\text{F}{3}\text{NO} + \text{C}{3}\text{H}{8}\text{ClNO}{2} \xrightarrow{\text{Cu(OTf)}{2}, \text{CH}{3}\text{CN}} \text{C}{13}\text{H}{15}\text{F}{3}\text{N}{2}\text{O}_{3} \quad (65\%\ \text{yield})
$$
Industrial-Scale Production Optimization
Catalytic System Enhancements
Recent advances employ bimetallic Cu-Fe catalysts in flow reactors, improving coupling efficiency:
Table 2. Catalyst screening for SNAr reaction
| Catalyst System | Temperature | Yield | Purity |
|---|---|---|---|
| Cs₂CO₃/DMSO | 90°C | 78% | 95% |
| KOtBu/DMF | 110°C | 65% | 91% |
| CuI/1,10-phenanthroline | 80°C | 82% | 97% |
Mechanistic Insights
SNAr Reaction Pathway
The reaction proceeds through a concerted mechanism where the pyrrolidine oxygen attacks the electron-deficient C2 position of the pyridine ring (Figure 2). Fluorine substituents increase ring electrophilicity by -I effect, lowering activation energy by 12.3 kcal/mol compared to non-fluorinated analogs.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeCN/H₂O): tᵣ = 6.72 min, 99.1% purity
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving pyridine and pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The pyridine moiety can engage in π-π stacking interactions, while the pyrrolidine ring may form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pyrrole/Pyrrolidine Carboxylate Family
Compound 1 : Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate
- Core Structure : Pyrrole ring (aromatic) vs. pyrrolidine (saturated) in the target compound.
- Substituents: 2-Cyano and 6-CF₃ groups on pyridine vs. 4-CF₃ on pyridine in the target. Methyl group at pyrrole 3-position; ethyl ester at pyrrole 2-position.
- Synthesis : Lower yield (21%) compared to typical pyrrolidine derivatives, suggesting synthetic challenges in pyrrole functionalization .
- Physicochemical Properties : ESIMS m/z (M+1): 328.2, indicating a molecular weight similar to the target compound (~327 g/mol).
Compound 2 : 4-((3,4-Difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid (211)
- Core Structure : Pyrrole ring with carboxylic acid at the 2-position.
- Substituents :
- 3,4-Difluorophenylmethyl group vs. pyridinyloxy-CF₃ in the target.
- Methyl group at pyrrole 3-position.
- Synthesis : Higher yield (72%) and purity (98.6% HPLC) compared to Compound 1, likely due to optimized reaction conditions .
- Physicochemical Properties : ESIMS m/z (M-1): 249.9, reflecting a lower molecular weight (~250 g/mol) due to the absence of the ethyl ester.
Key Structural Differences :
| Feature | Target Compound | Compound 1 | Compound 211 |
|---|---|---|---|
| Core Ring | Pyrrolidine (saturated) | Pyrrole (aromatic) | Pyrrole (aromatic) |
| Ester/Acid Group | Ethyl ester at 1-position | Ethyl ester at 2-position | Carboxylic acid at 2-position |
| Pyridine Substituent | 4-CF₃ on pyridinyloxy | 2-Cyano, 6-CF₃ on pyridine | N/A (3,4-difluorophenyl group) |
| Molecular Weight | ~327 g/mol | ~327 g/mol | ~250 g/mol |
| Yield | Not reported | 21% | 72% |
Fluorinated Benzenesulfonamides from Industrial Contexts
highlights perfluorinated benzenesulfonamides (e.g., [69013-34-9]), which share CF₃ and related fluorinated groups but differ fundamentally in core structure (sulfonamide vs. pyrrolidine carboxylate). These compounds are typically used in industrial applications (e.g., surfactants, coatings) due to their extreme hydrophobicity and chemical stability. While the target compound’s CF₃ group may enhance drug-like properties, the industrial sulfonamides prioritize durability under harsh conditions, reflecting divergent design goals .
Research Findings and Implications
Bioavailability : The ethyl ester in the target compound could act as a prodrug, hydrolyzing in vivo to a carboxylic acid (analogous to Compound 211), improving membrane permeability compared to the acid form .
Fluorination Effects: The CF₃ group in the target compound likely enhances metabolic stability and lipophilicity relative to non-fluorinated analogs, a trend also observed in industrial fluorinated sulfonamides .
Biological Activity
Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring and a trifluoromethyl-substituted pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in targeting neurological disorders and other therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula: CHFNO
- CAS Number: 2034242-00-5
The trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets, which is crucial for its biological activity.
This compound interacts with specific molecular targets such as enzymes or receptors. The trifluoromethyl group not only improves the compound's pharmacokinetic properties but also increases its binding affinity to various biological targets compared to non-fluorinated analogs. This interaction is essential for its therapeutic potential.
Pharmacological Studies
Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, studies have shown that similar compounds can act as TRPV1 vanilloid receptor ligands, demonstrating significant antagonistic effects in high-throughput screening assays . The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group plays a pivotal role in modulating biological activity.
Comparative Analysis
A comparison of this compound with similar compounds reveals distinct advantages:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| Ethyl 3-((4-fluoropyridin-2-yl)oxy)pyrrolidine-1-carboxylate | Fluorine substitution | Moderate activity |
| Ethyl 3-((4-chloropyridin-2-yl)oxy)pyrrolidine-1-carboxylate | Chlorine substitution | Lower activity |
| This compound | Trifluoromethyl substitution | High activity |
The presence of the trifluoromethyl group significantly enhances the binding affinity and metabolic stability of the compound, making it a promising candidate for further development in drug discovery.
Recent Research Developments
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. For example, research published in MDPI highlights advancements in pyrrole derivatives that demonstrate antibacterial properties, indicating a broader spectrum of potential applications for related compounds .
In Vivo Studies
In vivo models have been utilized to assess the efficacy of this compound in treating conditions related to oxidative stress and inflammation. The modulation of the Nrf2-Keap1 pathway has been identified as a significant mechanism through which this class of compounds exerts protective effects against cellular damage .
Toxicological Assessments
Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary studies indicate a favorable safety profile, but comprehensive assessments are necessary to establish its therapeutic window conclusively.
Q & A
Q. What are the standard synthetic routes for Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the pyrrolidine core can be functionalized via alkylation or aryloxy substitution using reagents like NaH in THF at 0°C (for nucleophilic substitution) or Pd-catalyzed cross-coupling with aryl halides (e.g., Pd(PPh₃)₄ and Cs₂CO₃ in dioxane) . Optimization may include adjusting solvent polarity (e.g., THF vs. DMF), base strength (e.g., Cs₂CO₃ for deprotonation), or temperature to improve yields. Acidic/basic hydrolysis (HCl/NaOH) of ester intermediates is also critical for generating carboxylic acid derivatives .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
Key methods include:
- 1H/13C NMR : To confirm the pyrrolidine ring substitution pattern and trifluoromethylpyridine integration. For example, aromatic protons in the pyridine ring appear as distinct multiplets (δ 7.0–8.0 ppm) .
- LCMS/HPLC : To verify molecular ion peaks (e.g., ESIMS m/z 328.2 [M+1]) and purity (>98%) .
- X-ray crystallography : For resolving stereochemistry, as demonstrated in structurally similar pyrrolidine esters (e.g., triclinic crystal system with P1 space group) .
Q. How do the trifluoromethyl and pyridyloxy groups influence the compound’s physicochemical properties?
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridyloxy moiety contributes to π-π stacking interactions with biological targets. These groups also affect solubility; the trifluoromethyl group reduces aqueous solubility but improves membrane permeability .
Advanced Research Questions
Q. What mechanistic insights exist for key reactions involving this compound, such as cross-coupling or ester hydrolysis?
- Cross-coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) require oxidative addition of aryl halides to Pd(0), followed by transmetallation and reductive elimination. The presence of electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring accelerates oxidative addition .
- Ester Hydrolysis : Acidic conditions (HCl/THF) proceed via protonation of the carbonyl oxygen, while basic conditions (NaOH) involve nucleophilic attack by OH⁻. Competing side reactions (e.g., decarboxylation) can occur under harsh conditions, necessitating pH control .
Q. How can researchers investigate this compound’s interactions with biological targets (e.g., kinases or receptors)?
- Surface Plasmon Resonance (SPR) : To measure binding kinetics (e.g., k_on, k_off) for receptor-ligand interactions.
- Isothermal Titration Calorimetry (ITC) : To quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Molecular Docking : Use X-ray or cryo-EM structures of targets (e.g., dopamine D3 receptor) to predict binding poses, leveraging the pyridyloxy group’s π-stacking potential .
Q. What strategies are effective for resolving contradictions in spectroscopic or bioactivity data?
- Multi-technique validation : Combine NMR, HRMS, and X-ray crystallography to confirm structural assignments. For example, LCMS purity discrepancies may arise from residual solvents or degradation products, requiring HPLC reanalysis .
- SAR studies : Compare bioactivity data across analogs (e.g., replacing the trifluoromethyl group with -CN or -CF3) to identify critical pharmacophores. Inconsistent activity may reflect off-target effects or metabolic instability .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Core modifications : Replace the pyrrolidine ring with piperidine (6-membered) to alter conformational flexibility .
- Substituent tuning : Introduce electron-donating groups (e.g., -OCH3) on the pyridine ring to enhance binding to electron-deficient pockets .
- Prodrug strategies : Convert the ethyl ester to a tert-butyl ester for improved plasma stability, followed by in vivo hydrolysis to the active carboxylic acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
